![molecular formula C36H21F9IrN3 B2510306 三价铱;2-[4-(三氟甲基)环己基]吡啶 CAS No. 500295-52-3](/img/no-structure.png)

三价铱;2-[4-(三氟甲基)环己基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

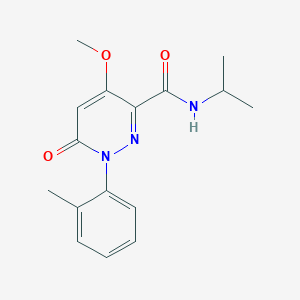

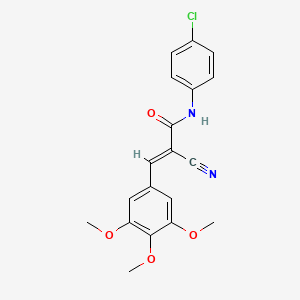

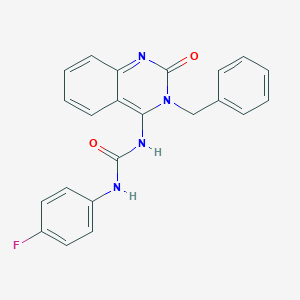

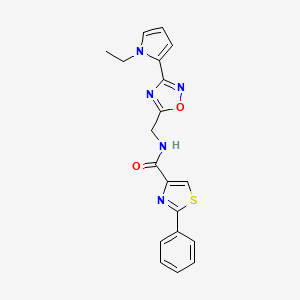

The synthesis of trifluoromethylpyridines (TFMP), which is a key structural motif in this compound, has been extensively studied . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine” consists of three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

Organic Light-Emitting Diodes (OLEDs)

Iridium(3+) complexes are precious and desirable for both fundamental research and industrial applications in Organic Light-Emitting Diodes (OLEDs) . They are used as doped emitters in OLEDs, contributing to the impressive performance of these devices .

Phosphorescent Organic Light-Emitting Diodes

Iridium(3+) complexes with pyrimidine ligands have been developed for application in Phosphorescent Organic Light-Emitting Diodes . The introduction of strong-field CF3-containing ancillary ligand and the incorporation of electron-withdrawing F or CF3 groups on the HOMO-lying C-related aromatic rings of the C^N cyclometalating ligands, the phosphorescence of these Ir(III) complexes peaked at 457–459 nm .

Blue Light Emission

These complexes are used in the creation of blue light emission . The phosphorescence of these complexes is hypsochromically shifted by 16–18 nm, more closely approaching standard blue light .

High Phosphorescence Quantum Yields

These complexes have high phosphorescence quantum yields in solution . This property makes them valuable in various applications that require efficient light emission.

Solution-Processed Organic Light-Emitting Diodes

Iridium(3+) complexes with various ancillary ligands have been used for partially solution-processed organic light-emitting diodes . The alternation of ancillary ligands could finely tune the photophysical properties of the phenylpyridine-based complexes .

Tuning Photophysical Properties

The alternation of ancillary ligands in Iridium(3+) complexes can finely tune the photophysical properties of the phenylpyridine-based complexes, particularly with respect to emission wavelength, photoluminescence quantum yield (ΦPL), full width at half maximum (FWHM), etc .

作用机制

Target of Action

It’s known that iridium complexes often interact with various organic groups, participating in electronically divergent processes with the metal catalyst .

Mode of Action

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine likely interacts with its targets through a process known as oxidative addition, which occurs with formally electrophilic organic groups. In this process, the iridium atom becomes oxidized through its donation of electrons to form a new Ir–C bond . Additionally, a process called transmetalation may occur, where formally nucleophilic organic groups are transferred from boron to iridium .

Biochemical Pathways

It’s known that iridium complexes can participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It’s known that cyclometalated iridium (iii) complexes exhibit excellent photophysical properties that include large stokes shift, high emission quantum yields, and microsecond-order emission lifetimes .

Action Environment

It’s known that the success of suzuki–miyaura (sm) cross-coupling, a reaction in which iridium complexes can participate, arises from exceptionally mild and functional group tolerant reaction conditions .

安全和危害

As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes.

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine can be achieved through a ligand exchange reaction between Iridium(III) chloride hydrate and 2-[4-(trifluoromethyl)cyclohexyl]pyridine.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-[4-(trifluoromethyl)cyclohexyl]pyridine", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Dissolve Iridium(III) chloride hydrate in methanol and add sodium hydroxide to adjust the pH to 8-9.", "Add 2-[4-(trifluoromethyl)cyclohexyl]pyridine to the solution and stir for 24 hours at room temperature.", "Filter the resulting solid and wash with water.", "Dry the solid under vacuum to obtain Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine." ] } | |

CAS 编号 |

500295-52-3 |

产品名称 |

Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine |

分子式 |

C36H21F9IrN3 |

分子量 |

858.788 |

IUPAC 名称 |

iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine |

InChI |

InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3 |

SMILES |

C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)

![4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2510230.png)

![2-iodo-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2510238.png)

![5-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2510240.png)

![2,4,6-trimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2510242.png)